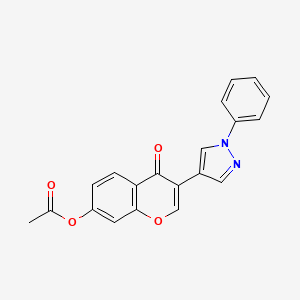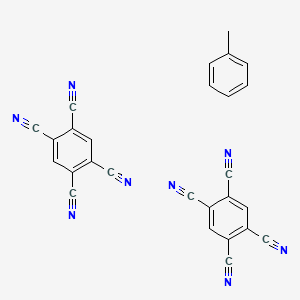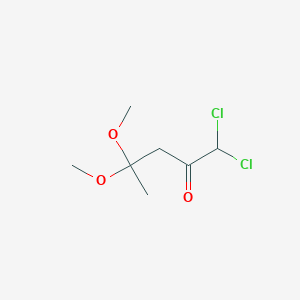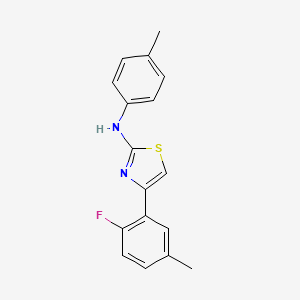![molecular formula C17H36ClNO B14592380 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-70-6](/img/structure/B14592380.png)
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is a complex organic compound that features a piperidine ring, a common structure in many pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Alkylation: The piperidine ring is then alkylated with 2-ethyl-3-methylhexyl halide under basic conditions to introduce the desired substituent.
Hydroxylation: The resulting compound is further reacted with propanol to introduce the hydroxyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
化学反应分析
Types of Reactions
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated compounds or altered piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Industrial Chemistry: It may be used in the production of specialty chemicals or as a reagent in various chemical processes.
作用机制
The mechanism of action of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The piperidine ring is known to interact with various molecular targets, potentially affecting neurotransmitter systems or other biochemical pathways.
相似化合物的比较
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen.
3-Piperidinol: A compound with a hydroxyl group on the piperidine ring.
Uniqueness
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
61515-70-6 |
|---|---|
分子式 |
C17H36ClNO |
分子量 |
305.9 g/mol |
IUPAC 名称 |
3-[4-(2-ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-4-7-15(3)17(5-2)14-16-8-11-18(12-9-16)10-6-13-19;/h15-17,19H,4-14H2,1-3H3;1H |
InChI 键 |
ILPHDNGAVQPIFV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(CC)CC1CCN(CC1)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)



![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)






![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
